molecular formula C13H26BrNO2 B1313096 Tert-butyl N-(8-bromooctyl)carbamate CAS No. 142356-35-2

Tert-butyl N-(8-bromooctyl)carbamate

Cat. No. B1313096
M. Wt: 308.25 g/mol
InChI Key: XBDSVMQPKSQVMH-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-bromooctyl)carbamate is a chemical compound with the molecular formula C13H26BrNO2 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

Tert-butyl N-(8-bromooctyl)carbamate can be synthesized using palladium-catalyzed reactions . It is also used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-(8-bromooctyl)carbamate consists of a carbamate group (OC(O)N) attached to a tert-butyl group and an 8-bromooctyl chain .


Chemical Reactions Analysis

Tert-butyl N-(8-bromooctyl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl N-(8-bromooctyl)carbamate has a predicted boiling point of 370.2±25.0 °C and a predicted density of 1.147±0.06 g/cm3 . It is soluble in methylene chloride, chloroform, and alcohols .

Scientific Research Applications

Mild and Efficient Synthetic Routes

One prominent application involves the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method leverages carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azide intermediates, which undergo Curtius rearrangement to yield tert-butyl carbamates. Such conditions are compatible with a variety of substrates, enabling access to protected amino acids (Lebel & Leogane, 2005).

Enantioselective Synthesis

Another application is found in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate. Its crystal structure has been determined, underscoring its importance in synthetic organic chemistry (Ober et al., 2004).

Diels-Alder Reactions and Protective Strategies

Research into the preparation and Diels-Alder reaction of 2-amido substituted furan derivatives highlights the versatility of tert-butyl carbamates as intermediates in complex organic synthesis, demonstrating their role in protective strategies and facilitating subsequent synthetic transformations (Padwa et al., 2003).

Novel Reductions and Catalysis

Studies have also focused on the novel reduction of perfluoroalkyl ketones with lithium alkoxides, where tert-butyl N-(2-bromophenyl)carbamate was utilized in experimental protocols to understand the mechanism of unusual reduction processes, highlighting the chemical's role in advanced organic synthesis and catalysis (Sokeirik et al., 2006).

Advanced Materials and Catalytic Systems

Furthermore, the development of advanced materials and catalytic systems often utilizes tert-butyl carbamate derivatives. For example, the palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate at room temperature showcases innovative approaches to bond formation, contributing to more efficient and environmentally friendly chemical processes (Bhagwanth et al., 2009).

Safety And Hazards

Tert-butyl N-(8-bromooctyl)carbamate is classified as a hazardous substance. It may cause harm if swallowed, inhaled, or comes into contact with skin . Protective equipment and adequate ventilation should be used when handling this compound .

properties

IUPAC Name

tert-butyl N-(8-bromooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDSVMQPKSQVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263522
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
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Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(8-bromooctyl)carbamate

CAS RN

142356-35-2
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (8-bromooctyl)carbamate
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